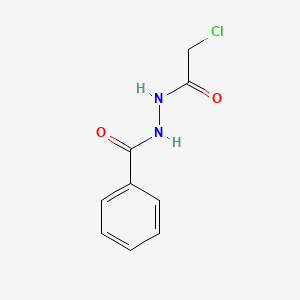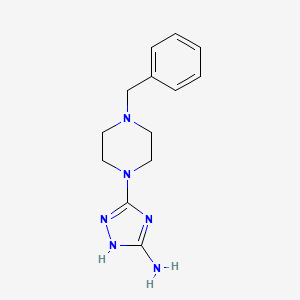
n'-(2-氯乙酰)苯甲酰肼
概述
描述
Synthesis Analysis
The synthesis of N'-(2-Chloroacetyl)benzohydrazide derivatives involves the reaction of specific hydrazides with aldehydes or ketones, forming Schiff base compounds through condensation reactions. For example, compounds have been synthesized by treating 2-chloro-6-methoxy-3-quinolinecarbaldehyde with substituted benzohydrazides, characterized by IR and ^1H NMR spectroscopy, demonstrating the compound's versatility as an intermediate for further chemical modifications (Shaikh, 2013).
Molecular Structure Analysis
The molecular structure of N'-(2-Chloroacetyl)benzohydrazide and its derivatives is analyzed using various spectroscopic techniques and X-ray diffraction. The X-ray crystallography of related compounds confirms the presence of specific structural motifs, such as the E configuration with respect to C=N double bonds and the stabilization of molecular structures through hydrogen bonding (Arjun et al., 2020).
Chemical Reactions and Properties
N'-(2-Chloroacetyl)benzohydrazide derivatives exhibit diverse chemical reactivity, including the ability to form various Schiff bases through condensation reactions. These compounds serve as intermediates for further chemical transformations, highlighting their importance in synthetic organic chemistry (Babu et al., 2014).
Physical Properties Analysis
The physical properties of N'-(2-Chloroacetyl)benzohydrazide derivatives, such as solubility, melting point, and crystalline structure, are determined through physicochemical methods. These properties are crucial for understanding the compound's behavior in various solvents and conditions, influencing its applications in different scientific fields.
Chemical Properties Analysis
The chemical properties of N'-(2-Chloroacetyl)benzohydrazide, including reactivity, stability, and functional group transformations, are investigated through spectroscopic and computational studies. These properties are essential for the compound's application in the synthesis of more complex molecules and materials (Arunagiri et al., 2018).
科学研究应用
合成和抗菌活性
- N'-(2-氯乙酰)苯甲酰肼衍生物表现出显着的抗菌特性。Shaikh (2013) 的一项研究表明,由 2-氯-6-甲氧基-3-喹啉甲醛和取代的苯甲酰肼合成的 N'-((2-氯-6-甲氧基喹啉-3-基)亚甲基)取代的苯甲酰肼化合物表现出显着的抗菌作用 (Shaikh, 2013)。
抗癌潜力
- Kumar 等人。(2017) 合成了一系列 N'-取代的苯甲酰肼,包括 2/3-溴-N'-(取代的亚苄基/3-苯丙烯基)苯甲酰肼,并评估了它们的体外抗癌潜力。发现该系列中的化合物是有效的抗菌剂,并表现出显着的抗癌活性 (Kumar et al., 2017)。
在腐蚀抑制中的作用
- Singh 等人。(2021) 对羟基苯乙酮衍生的苯甲酰肼进行了详细研究,调查了它们作为腐蚀阻滞剂的作用。该研究全面调查了这些化合物在 1M HCl 介质中对低碳钢腐蚀的保护能力 (Singh et al., 2021)。
乙酰化反应研究
- Campodónico 等人。(2010) 的研究重点是苯甲酰肼衍生物的乙酰化反应,包括 N'-(2-氯乙酰)苯甲酰肼,提供了对其反应性和在各种化学过程中的潜在应用的见解 (Campodónico et al., 2010)。
抗真菌活性
- Reino 等人 (2007) 对苯甲酰肼对灰葡萄孢菌的抗真菌活性进行了调查。这项研究突出了某些苯甲酰肼衍生物显着的抗真菌特性,有助于了解它们在农业和制药中的潜在应用 (Reino et al., 2007)。
安全和危害
N’-(2-Chloroacetyl)benzohydrazide is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These correspond to various hazards, including harm if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
未来方向
属性
IUPAC Name |
N'-(2-chloroacetyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-8(13)11-12-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMBYJNNXDASJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353151 | |
| Record name | n'-(2-chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n'-(2-Chloroacetyl)benzohydrazide | |
CAS RN |
50677-24-2 | |
| Record name | n'-(2-chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)





![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)
